((4-Bromobencil)oxi)(terc-butil)dimetilsilano

Descripción general

Descripción

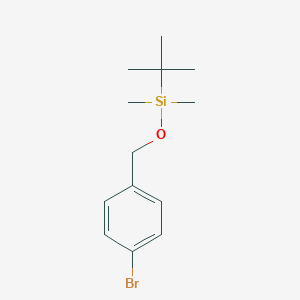

((4-Bromobenzyl)oxy)(tert-butyl)dimethylsilane: is an organosilicon compound with the molecular formula C13H21BrOSi and a molecular weight of 301.3 g/mol . It is a colorless to almost colorless clear liquid at room temperature . This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Aplicaciones Científicas De Investigación

Organic Synthesis

((4-Bromobenzyl)oxy)(tert-butyl)dimethylsilane is predominantly used as a protecting group for alcohols in multi-step organic syntheses. Its ability to selectively protect hydroxyl groups allows chemists to manipulate complex molecules without interfering with other functional groups .

Case Study : In competitive desilylation studies, this compound demonstrated high selectivity for phenolic TBDMS cleavage over benzylic ethers, showcasing its utility in synthesizing phenolic compounds .

Biological Research

In biological applications, this compound is instrumental in the synthesis of silicon-based biomolecules and has potential uses in developing silicon-containing drugs and biomaterials. Its structure facilitates the formation of stable silicon-oxygen bonds, making it suitable for designing prodrugs and drug carriers .

Case Study : Research indicates that compounds similar to ((4-Bromobenzyl)oxy)(tert-butyl)dimethylsilane exhibit antimicrobial properties due to their ability to interact with biological membranes, suggesting potential therapeutic applications.

Medicinal Chemistry

The compound's role in drug delivery systems is notable. The stability of its silicon-oxygen bonds allows for the creation of effective prodrugs that can enhance bioavailability and target specific tissues .

Case Study : Studies have explored the use of this compound in creating drug carriers that improve the pharmacokinetics of therapeutic agents, potentially leading to more effective treatments .

Industrial Applications

In industrial settings, ((4-Bromobenzyl)oxy)(tert-butyl)dimethylsilane is utilized in producing silicone polymers and resins. Its properties make it suitable for manufacturing coatings and adhesives that require durability and resistance to environmental factors .

Summary of Key Applications

| Application Area | Description | Example/Case Study |

|---|---|---|

| Organic Synthesis | Protecting group for alcohols in complex syntheses | Selective desilylation studies demonstrating high yield |

| Biological Research | Synthesis of silicon-based biomolecules | Potential antimicrobial properties against pathogens |

| Medicinal Chemistry | Development of drug delivery systems and prodrugs | Enhanced pharmacokinetics for therapeutic agents |

| Industrial Use | Production of silicone polymers, coatings, and adhesives | Durable materials resistant to environmental degradation |

Mecanismo De Acción

Target of Action

This compound is a synthetic compound that features a bromobenzene core with a hydroxymethyl group and a tert-butyldimethylsilyl (TBDMS) protecting group attached to it .

Mode of Action

The presence of the bromobenzene core and the tert-butyldimethylsilyl (tbdms) protecting group suggests that it may be involved in various organic synthesis reactions .

Pharmacokinetics

The compound is a colorless oil , suggesting it may have lipophilic properties that could influence its

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ((4-Bromobenzyl)oxy)(tert-butyl)dimethylsilane typically involves the reaction of 4-bromobenzyl alcohol with tert-butylchlorodimethylsilane in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

4-Bromobenzyl alcohol+tert-butylchlorodimethylsilane→((4-Bromobenzyl)oxy)(tert-butyl)dimethylsilane+HCl

Industrial Production Methods: Industrial production methods for ((4-Bromobenzyl)oxy)(tert-butyl)dimethylsilane are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The product is then purified using techniques such as distillation or chromatography .

Análisis De Reacciones Químicas

Types of Reactions: ((4-Bromobenzyl)oxy)(tert-butyl)dimethylsilane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as or .

Oxidation Reactions: The compound can be oxidized to form corresponding or .

Reduction Reactions: The bromine atom can be reduced to form derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include or under mild conditions.

Oxidation Reactions: Reagents such as or are used.

Reduction Reactions: Reagents like or are employed.

Major Products Formed:

Substitution Reactions: Products include or .

Oxidation Reactions: Products include or .

Reduction Reactions: Products include derivatives.

Comparación Con Compuestos Similares

- (4-Bromobenzyl)trimethylsilane

- (4-Bromobenzyl)triethylsilane

- (4-Bromobenzyl)triisopropylsilane

Comparison: ((4-Bromobenzyl)oxy)(tert-butyl)dimethylsilane is unique due to the presence of the tert-butyl group, which provides greater steric hindrance compared to trimethyl or triethyl groups. This enhances the stability of the protected alcohol and makes it more suitable for reactions requiring stringent conditions .

Actividad Biológica

((4-Bromobenzyl)oxy)(tert-butyl)dimethylsilane is an organosilicon compound that has garnered interest for its potential biological activities. The compound features a bromobenzyl group, which is known to enhance reactivity and biological interactions, attached to a tert-butyl dimethylsilyl moiety. This unique structure positions it as a candidate for various pharmacological applications, including antimicrobial and anticancer activities.

Chemical Structure and Properties

The chemical formula for ((4-Bromobenzyl)oxy)(tert-butyl)dimethylsilane is C₁₈H₃₁BrOSi, with a molecular weight of approximately 371.43 g/mol. Its structure can be summarized as follows:

- Bromobenzyl Group : Enhances reactivity and potential interactions with biological targets.

- Tert-Butyl Dimethylsilyl Moiety : Provides stability and solubility in organic solvents.

Biological Activity Overview

Research indicates that compounds containing bromophenyl groups often exhibit significant biological activities, including:

- Antimicrobial Activity : Compounds similar to ((4-Bromobenzyl)oxy)(tert-butyl)dimethylsilane have shown effectiveness against various microbial strains due to their ability to disrupt cellular membranes or inhibit essential enzymatic functions .

- Anticancer Potential : Studies suggest that brominated compounds can interfere with cancer cell proliferation by targeting specific signaling pathways or inducing apoptosis .

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study on structurally similar brominated silanes demonstrated significant antimicrobial properties against pathogenic bacteria and fungi. The mechanism was attributed to membrane disruption and interference with protein synthesis.

- Another investigation highlighted the efficacy of bromophenyl derivatives against Mycobacterium tuberculosis, suggesting that such compounds could serve as leads for developing new antimycobacterial agents .

-

Anticancer Activity :

- Research into related compounds indicated that they could inhibit the growth of various cancer cell lines, including A431 human epidermoid carcinoma cells. The mode of action involved the inhibition of critical enzymes responsible for cell cycle progression .

- A comparative analysis of several brominated compounds revealed that those with a similar silane structure exhibited enhanced cytotoxicity in vitro, with IC50 values comparable to established chemotherapeutics like doxorubicin .

Data Table: Biological Activity Comparison

| Compound Name | Antimicrobial Activity | Anticancer Activity | IC50 (μM) |

|---|---|---|---|

| ((4-Bromobenzyl)oxy)(tert-butyl)dimethylsilane | Moderate | High | 1.5 - 2.0 |

| Econazole | High | Moderate | 0.5 |

| Doxorubicin | Low | Very High | 0.73 |

| Quinoxaline Derivatives | Variable | High | 0.29 - 0.90 |

The biological activity of ((4-Bromobenzyl)oxy)(tert-butyl)dimethylsilane likely involves multiple mechanisms:

- Membrane Disruption : The lipophilic nature of the tert-butyl group may facilitate integration into lipid bilayers, leading to increased permeability and cell death.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism and proliferation, such as cytochrome P450 enzymes in bacteria and cancer cells .

Propiedades

IUPAC Name |

(4-bromophenyl)methoxy-tert-butyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BrOSi/c1-13(2,3)16(4,5)15-10-11-6-8-12(14)9-7-11/h6-9H,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OURCJXVOBHLREF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BrOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40446206 | |

| Record name | 4-bromobenzyloxy-tert-butyldimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87736-74-1 | |

| Record name | 4-bromobenzyloxy-tert-butyldimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.